3,5-Dimethylphenyllithium

Description

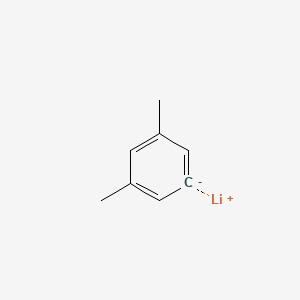

3,5-Dimethylphenyllithium is an organolithium reagent characterized by two methyl substituents at the 3- and 5-positions of the benzene ring. This compound is widely utilized in synthetic organic chemistry for its nucleophilic reactivity, particularly in cross-coupling and transmetalation reactions. Its structure imparts unique steric and electronic properties, distinguishing it from other aryllithium derivatives. The meta-substituted methyl groups reduce steric hindrance compared to ortho-substituted analogs, enabling selective reactivity in complex reaction systems .

Properties

CAS No. |

95070-94-3 |

|---|---|

Molecular Formula |

C8H9Li |

Molecular Weight |

112.1 g/mol |

IUPAC Name |

lithium;1,3-dimethylbenzene-5-ide |

InChI |

InChI=1S/C8H9.Li/c1-7-4-3-5-8(2)6-7;/h4-6H,1-2H3;/q-1;+1 |

InChI Key |

GGJTZEJKXAPDHY-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC1=CC(=C[C-]=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Differences with 2,6-Dimethylphenyllithium

The positional isomerism between 3,5-dimethylphenyllithium and 2,6-dimethylphenyllithium significantly impacts their chemical behavior. Key differences include:

| Property | This compound | 2,6-Dimethylphenyllithium |

|---|---|---|

| Substituent Positions | Meta (3,5-) | Ortho (2,6-) |

| Steric Hindrance | Lower due to meta substitution | Higher due to proximal ortho groups |

| Reactivity with Cp₂ZrCl₂ | Reacts preferentially | Unreactive under same conditions |

| Transmetalation Selectivity | Forms diarylzirconium species | Remains unreacted for later steps |

In a chemoselective transmetalation study, this compound reacted with Cp₂ZrCl₂ to yield a less reactive diarylzirconium intermediate, while 2,6-dimethylphenyllithium remained untouched. This selectivity enables sequential functionalization in multi-step syntheses .

Comparison with Other Aryllithium Reagents

- Phenyllithium (Unsubstituted) : Lacks methyl groups, leading to higher electrophilicity but lower steric protection. This makes it more reactive but less selective in crowded reaction environments.

- 3,5-Dimethoxybenzyllithium : Electron-donating methoxy groups enhance nucleophilicity but introduce different steric profiles, altering substrate compatibility.

- 3,5-Dimethylbenzoic Acid Derivatives: While structurally related, these lack the lithium center, rendering them non-nucleophilic and more suited for acid-base or coordination chemistry (e.g., in nickel(II) complexes, as seen in ).

Thermodynamic and Kinetic Considerations

This compound’s lower steric strain compared to ortho-substituted analogs reduces activation barriers in transmetalation. For example, its reaction with Cp₂ZrCl₂ proceeds without competitive side reactions, a critical advantage in catalysis and polymer chemistry. In contrast, bulkier analogs like 2,6-dimethylphenyllithium exhibit slower kinetics due to steric clashes with electrophiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.